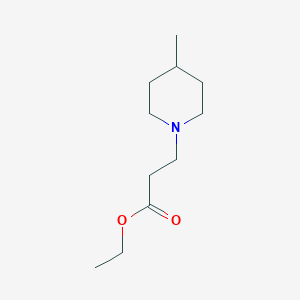
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% (2-MPNBA) is an aromatic compound commonly used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 2-MPNBA is a versatile compound with various applications in chemistry, biochemistry, and pharmacology.
Mécanisme D'action
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It binds to the active site of these enzymes, preventing them from catalyzing the reactions they normally catalyze. This inhibition of enzyme activity leads to a decrease in the production of various pro-inflammatory molecules, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro. Additionally, 2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have antioxidant and antifungal effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% is a relatively stable compound and is easy to synthesize and purify. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, it is sensitive to light and air and should be stored in a dark, airtight container. Additionally, it is not soluble in water and must be dissolved in an organic solvent before use.
Orientations Futures
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has great potential for further research and development. It could be used to develop new drugs for the treatment of inflammation and other diseases. Additionally, it could be used to develop new fluorescent probes for imaging and diagnostics. Furthermore, it could be used to develop new catalysts for organic synthesis and polymerization reactions. Finally, it could be used to develop new inhibitors of enzymes for drug metabolism studies.
Méthodes De Synthèse
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a condensation reaction between 2-methoxyphenol and 4-nitrobenzoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. After the reaction is complete, the product is collected by filtration and recrystallized from a suitable solvent.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. It is also used as a fluorescent probe in fluorescence spectroscopy and as a substrate in drug metabolism studies. Additionally, 2-(2-Methoxyphenyl)-4-nitrobenzoic acid, 95% is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-5-3-2-4-10(13)12-8-9(15(18)19)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCMKILCPZGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468001 |
Source


|
| Record name | AGN-PC-00AT38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56825-79-7 |
Source


|
| Record name | AGN-PC-00AT38 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)









![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)



